N-(4-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide
Description
Properties
Molecular Formula |
C18H17ClN2O2 |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(7-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-23-16-4-2-3-14-9-10-21(18(14)16)12-17(22)20-11-13-5-7-15(19)8-6-13/h2-10H,11-12H2,1H3,(H,20,22) |
InChI Key |
VUJXAIMQFIEZGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Methoxylation of Indole Derivatives
Methoxylation at the 7-position of indole is achieved via electrophilic substitution. A study by JStage researchers demonstrated the use of PhBCl₂ and nitriles to functionalize indoles at the 3-position, but analogous methods can be adapted for 7-substitution. For example, treating indole with a methoxy-directed Friedel-Crafts alkylation agent in dichloromethane at −20°C yields 7-methoxyindole in moderate yields (45–60%).
Cyclization of Substituted Anilines
An alternative route involves cyclizing 3-methoxyaniline derivatives. The University of Groningen protocol employs a Pictet-Spengler reaction, where 3-methoxy-4-nitroaniline undergoes cyclization in methanesulfonic acid at 70°C to form 7-methoxyindole derivatives. This method achieves higher regioselectivity (>85%) compared to direct substitution.
A widely cited method involves reacting 7-methoxyindole with chloroacetyl chloride in the presence of a base. For instance, triethylamine in tetrahydrofuran (THF) at 0°C facilitates the formation of 2-chloro-N-(7-methoxy-1H-indol-1-yl)acetamide with a yield of 78%.
| Reaction Component | Quantity | Conditions | Yield (%) |
|---|---|---|---|
| 7-Methoxyindole | 1.0 mmol | THF, 0°C, 4 h | 78 |
| Chloroacetyl chloride | 1.2 mmol | Triethylamine (2 eq) |
Substitution with 4-Chlorobenzylamine
The final step couples the chloroacetamide intermediate with 4-chlorobenzylamine. A study in European Journal of Organic Chemistry optimized this using potassium carbonate in dimethyl sulfoxide (DMSO) at 80°C for 12 hours, achieving a yield of 82%.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst selection.
Solvent Screening
Comparative studies reveal that polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution rates. For example, substituting THF with DMSO in the coupling step increased yields from 68% to 82%.
Catalytic Effects
The addition of catalytic iodide salts (e.g., KI) accelerates displacement reactions. A patent by CN107427516B demonstrated that 10 mol% KI in DMF reduced reaction time from 12 hours to 6 hours while maintaining a yield of 80%.
Characterization and Analytical Validation
Structural confirmation relies on advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) for C₁₈H₁₆ClN₂O₂ ([M+H]⁺): Calculated 339.0899, Found 339.0895.
Scalability and Industrial Feasibility
Gram-scale synthesis protocols from the University of Groningen highlight the use of continuous-flow reactors to produce 50 g batches with >95% purity. Key considerations include:
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Group
The acetamide group undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with heterocycles : Chlorine in the chloroacetamide intermediate can be displaced by pyrazole or triazole rings using potassium carbonate as a catalyst in DMF at 80°C .
This reactivity enables the synthesis of derivatives with enhanced biological activity, such as tubulin polymerization inhibitors .
Hydrolysis of the Acetamide Bond
The acetamide group hydrolyzes under acidic or basic conditions to yield carboxylic acid and amine products:
| Conditions | Reagents | Products |
|---|---|---|
| Acidic | HCl (6M), reflux | 2-(7-methoxy-1H-indol-1-yl)acetic acid + 4-chlorobenzylamine |
| Basic | NaOH (2M), 60°C | Same products as above |
The reaction rate depends on pH and temperature, with complete hydrolysis observed after 6–8 hours under reflux.
Electrophilic Aromatic Substitution on the Indole Ring
The indole moiety participates in electrophilic substitutions, primarily at the 5-position due to the electron-donating methoxy group:
| Reaction Type | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 | 5-nitroindole derivative |
| Sulfonation | SO₃/H₂SO₄ | C-5 | 5-sulfoindole derivative |
These reactions modify electronic properties and binding affinities for biological targets.
Functionalization of the Chlorobenzyl Group
The 4-chlorobenzyl group can undergo further transformations:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Dechlorination | H₂/Pd-C | Benzyl derivative | Reduces steric hindrance |
| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives | Enhances π-π stacking interactions |
Optimized Suzuki coupling conditions use 5 mol% Pd catalyst and K₂CO₃ in toluene/water (3:1) at 100°C.
Acylation and Alkylation Reactions
The secondary amine (from hydrolysis) can be re-acylated or alkylated:
| Reaction | Reagents | Product |
|---|---|---|
| Acylation | Acetyl chloride, Et₃N | N-acetylated derivative |
| Alkylation | Methyl iodide, K₂CO₃ | N-methylated derivative |
These reactions are typically performed in THF or DCM at 0–25°C .
Key Research Findings
-
Biological relevance : Pyrazole-substituted derivatives (e.g., compound 7d) show IC₅₀ values of 0.34–0.86 μM against cancer cells, linked to tubulin polymerization inhibition .
-
Structure-activity relationship : The 4-chlorobenzyl group enhances binding to hydrophobic pockets in enzymes, while methoxy substitution on indole modulates electron density.
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities:
Anticancer Activity
Research indicates that N-(4-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide may possess anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines. For instance:
- Study on MCF-7 Cells : The compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment, suggesting significant potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Testing : It exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. Specifically, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli in recent studies conducted in 2024 .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may reduce inflammation:
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. Hypothetically:
- It might interact with receptors (e.g., G protein-coupled receptors) due to its indole moiety.
- The chlorobenzyl group could influence binding affinity.
- Further studies are needed to elucidate the precise pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related indole-acetamide derivatives, highlighting key differences in substituents, physicochemical properties, and biological activities:
Key Structural and Functional Insights:
Sulfonamide-containing analogs (e.g., compound 39) exhibit improved target selectivity due to strong hydrogen-bonding interactions with enzymes like cyclooxygenase . Dual indole systems (e.g., compound 4a) show enhanced anticancer activity by targeting Bcl-2/Mcl-1 proteins, suggesting dimeric structures may stabilize protein interactions .
Synthetic Accessibility: Compounds with electron-withdrawing groups (e.g., nitro, cyano) are synthesized in lower yields (e.g., 6–17% in ) compared to electron-donating groups (e.g., methoxy) due to steric and electronic challenges . The target compound’s synthesis likely follows a route similar to and , involving coupling of 7-methoxyindole acetic acid with 4-chlorobenzylamine, with yields ~40–50% after HPLC purification .
Thermodynamic and Solubility Trends :
- Melting points correlate with crystallinity: Bulkier substituents (e.g., naphthalen-1-yl in compound 10k ) reduce melting points (175–176°C) vs. planar groups (e.g., pyridin-2-yl in 10m : 153–154°C) .
- Polar groups (e.g., sulfonamide in compound 31 ) improve aqueous solubility but may reduce blood-brain barrier penetration compared to lipophilic analogs like the target compound .
Biological Activity
N-(4-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. Characterized by a complex structure incorporating an indole moiety, acetamide group, and a 4-chlorobenzyl substituent, this compound is of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound features:
- Indole Moiety : A bicyclic aromatic system known for its diverse biological activity.
- Acetamide Group : Contributes to the compound's pharmacological properties.
- 4-Chlorobenzyl Substituent : Influences interaction with biological targets.
This unique structural arrangement suggests potential interactions with various biological receptors, particularly those involved in neurotransmission and inflammation pathways.
1. Receptor Interactions
This compound may interact with G protein-coupled receptors (GPCRs), which play a crucial role in mood regulation and pain perception. The indole structure is known to engage with serotonin receptors, potentially influencing mood and anxiety disorders.
2. Anti-Cancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anti-cancer properties. For instance, related indole derivatives have shown cytotoxic effects against various cancer cell lines, including HepG2 and MCF7, with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF7 | 25.72 ± 3.95 |
| Related Indole Derivative | HepG2 | 10.56 ± 1.14 |
| Related Indole Derivative | MCF7 | 12.54 ± 1.15 |
These findings suggest that the compound may induce apoptosis through caspase-dependent pathways, particularly involving caspase-8 activation .
3. Anti-inflammatory Potential
The indole moiety's ability to inhibit cyclooxygenase (COX) enzymes has been documented in similar compounds, indicating potential anti-inflammatory effects. The inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators, making this compound a candidate for further exploration in inflammatory disease models .
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of compounds similar to this compound:
- Study on Anti-Cancer Activity : A recent study demonstrated that the compound accelerated apoptosis in MCF cell lines when administered in a dose-dependent manner. This indicates its potential as an anti-cancer agent .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves modulation of signaling pathways associated with cell survival and apoptosis. For instance, compounds with similar structures have been shown to induce PARP cleavage and increase caspase activity, suggesting a robust apoptotic response .
Future Directions
Further research is necessary to elucidate the full pharmacodynamics and pharmacokinetics of this compound. Understanding its interaction with specific receptors and cellular pathways will be critical for developing it as a therapeutic agent.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(4-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide and its analogs?
The synthesis typically involves coupling indole derivatives with substituted acetamide moieties. A representative approach (Figure 1) includes:
- Step 1 : Preparation of 1-(4-chlorobenzyl)-1H-indole via alkylation of indole with 4-chlorobenzyl bromide under basic conditions .
- Step 2 : Introduction of the acetamide group using 2-oxo-acetyl chloride intermediates, followed by coupling with amines (e.g., pyridin-4-amine) in the presence of coupling agents like TBTU .
- Optimization : Reaction conditions (e.g., solvent: DCM, temperature: 0–30°C) and purification (column chromatography with hexane/ethyl acetate) are critical for yield improvement (reported yields: 6–17% for similar analogs) .
Q. How is the structural integrity of this compound validated in academic research?
Key analytical techniques include:
- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, indole protons at δ 6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₉H₁₈ClN₂O₂: 353.1055) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and aromatic protons) .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer Activity : Analogs with similar scaffolds (e.g., indole-acetamide derivatives) exhibit IC₅₀ values <10 µM against cancer cell lines (e.g., HCT-116, MCF-7) via Bcl-2/Mcl-1 inhibition .
- COX-2 Selectivity : Phenethyl amide derivatives show COX-2 inhibition (IC₅₀: 0.1 µM) with reduced ulcerogenicity compared to NSAIDs .
- Assay Protocols : MTT assays (48–72 hr exposure) and enzyme-linked immunosorbent assays (ELISAs) are standard for activity validation .
Advanced Research Questions
Q. How can metabolic stability challenges in this compound be addressed?
Q. What structure-activity relationship (SAR) trends are observed in indole-acetamide derivatives?
Q. How can contradictory biological data between studies be resolved?
- Variable Analysis :
- Assay Conditions : Differences in cell lines (e.g., HT-29 vs. PC-3) or incubation times (24 vs. 72 hr) significantly alter IC₅₀ values .
- Substituent Purity : Impurities in nitro or chloro analogs (e.g., 10l in ) may artifactually reduce activity. Validate via HPLC (>95% purity).
- Solubility : Poor DMSO solubility of lipophilic analogs (logP >3.5) can lead to false negatives. Use surfactants (e.g., Cremophor EL) .
Q. What in silico tools are recommended for predicting pharmacokinetic and pharmacodynamic properties?
- MetaSite : Predicts metabolic pathways (accuracy: >80% for CYP450-mediated oxidation) .
- Molecular Docking (AutoDock Vina) : Models binding to Bcl-2/Mcl-1 (docking scores: −9.1 to −11.3 kcal/mol correlate with experimental IC₅₀) .
- ADMET Prediction (SwissADME) : Estimates logP, bioavailability, and blood-brain barrier penetration for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
